9-Anthraceneacetonitrile
Overview
Description
9-Anthraceneacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C16H11N and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triplet Energy Transfer and Visible Light Absorption : The association of 9-anthracenecarboxylic acid (9AC) with colloidal TiO2 in acetonitrile allows for triplet energy transfer to oxazine-725, thereby extending its absorption into the visible region. This finding indicates potential applications in photocatalysis and photochemistry (Kamat & Ford, 1987).
Chromatographic Analysis : Anthracene-9-carbonyl chloride is effective in detecting hydroxy compounds in high-performance liquid chromatographic analysis, with applications in analyzing short-chain alcohols, diols, trichothecene mycotoxins, and sterols (Bayliss, Homer, & Shepherd, 1988).
Photochemical Reactions : Photochemical reactions of anthracene derivatives in acetonitrile lead to the formation of compounds like 9-methylimino-10-anthracenecarbonitrile, highlighting their potential in synthetic chemistry (Freccero, Mella, & Albini, 1994).
Medical Treatments : Anthraquinones, related to anthracene derivatives, have long been used in medical treatments for various conditions, though their safety is a concern due to the presence of the quinone moiety (Malik & Müller, 2016).
Anion Recognition : 9-Anthracene carboxylic acid shows strong affinities towards divalent anions, making it an ideal receptor for anion recognition, especially in chemical sensing applications (Hou Xiao-hong, 2011).
Photocatalytic Oxygenation : The photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion effectively produces dioxygen-containing products like anthraquinone, with potential applications in fuel production and organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).
Mechanism of Action
Mode of Action
A study mentions the kinetics and mechanisms of reactions involving 9-substituted anthracene cation radicals with water or methanol in acetonitrile. This suggests that the compound may interact with its targets through radical mechanisms, but more detailed studies are required to confirm this.
Biochemical Pathways
Anthracene derivatives have been studied for their potential in optical switching, displays, and other devices . This suggests that the compound may interact with biochemical pathways related to these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light can actuate stable radicals of the 9-anthracene carboxylic acid, a related compound, leading to radical-induced photochromism and photomagnetism . This suggests that light exposure could potentially influence the action of 9-Anthraceneacetonitrile.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-anthracen-9-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCNFLGBMSLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311329 | |
Record name | 9-Anthraceneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-76-4 | |
Record name | 9-Anthraceneacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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